molecular formula C4H7Br B116875 3-Bromo-2-methylpropene CAS No. 1458-98-6

3-Bromo-2-methylpropene

Cat. No. B116875
CAS RN: 1458-98-6
M. Wt: 135 g/mol
InChI Key: USEGQJLHQSTGHW-UHFFFAOYSA-N
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Description

3-Bromo-2-methylpropene is a clear colorless to yellow liquid . It is used as a general reagent for various organic reactions and primarily for amino acid synthesis and asymmetric amino acid synthesis .


Synthesis Analysis

3-bromo-2 (bromomethyl)propene was synthesized from the pentaerytritol through halogenated reaction, oxidation and thermal decomposition, the total yield is up to 40% . All the substance and intermediates were confirmed by IR and 1 HNMR .


Molecular Structure Analysis

The molecular formula of 3-Bromo-2-methylpropene is C4H7Br . The InChI is InChI=1S/C4H7Br/c1-4 (2)3-5/h1,3H2,2H3 and the InChIKey is USEGQJLHQSTGHW-UHFFFAOYSA-N .


Chemical Reactions Analysis

Rotational isomerism in 3-bromo-2-methylpropene has been studied by IR spectroscopy . It may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 .


Physical And Chemical Properties Analysis

The molecular weight of 3-Bromo-2-methylpropene is 135.00 g/mol . The refractive index is n20/D 1.472 (lit.) . The boiling point is 94-95 °C (lit.) and the density is 1.339 g/mL at 25 °C (lit.) .

Scientific Research Applications

Spectral Analysis and Molecular Structure

The Raman and infrared spectra of 1-bromo-2-methylpropene, a compound closely related to 3-bromo-2-methylpropene, were recorded, revealing detailed insights into its molecular structure. This study assigned all normal modes based on band contours, depolarization values, relative intensities, and normal coordinate analysis. The research provides valuable data for understanding the molecular structure and behavior of such compounds, potentially aiding in the development of materials and chemicals (Durig, Eltayeb, & Guirgis, 1995).

Vibrational Analysis of Alkyl Bromides

Infrared spectra were obtained for compounds like 2-bromo-2-methylpentane, which share structural similarities with 3-bromo-2-methylpropene. This study involved detailed vibrational analysis and normal coordinate calculations, contributing to a better understanding of the molecular dynamics and characteristics of tertiary alkyl bromides. Such analyses are crucial for various applications, including material science and chemical synthesis (Crowder, Richardson, & Gross, 1980).

Solvent Participation in Solvolysis

The study of solvent participation in the solvolysis of tertiary bromoalkanes, including compounds like 2-bromo-2-methylpropane, can shed light on the reaction mechanisms and solvent effects in organic synthesis. Understanding these interactions is vital for refining synthetic methods in pharmaceuticals and organic chemistry (Liu, Hou, & Tsao, 2009).

Pesticide Efficacy and Environmental Impact

The efficacy of pesticides such as 1,3-dichloropropene, which have structural similarities to 3-bromo-2-methylpropene, in controlling soilborne pests has been extensively studied. Research in this area explores not only the effectiveness of these compounds in pest control but also their environmental impact, especially in relation to soil and air quality. Such studies are crucial for developing more effective and environmentally friendly agricultural practices (Jhala et al., 2012).

Catalytic Reactions and Chemical Synthesis

The catalytic activity of surfaces modified with alkali-metal chlorides in the dehydrobromination of compounds like 1-bromo-2-methylpropane has been investigated. This research is fundamental for optimizing catalytic reactions, a core aspect of chemical manufacturing and material synthesis, ensuring efficient and selective production of desired chemicals (Lycourghiotis, Katsanos, & Hadzistelios, 1975).

Safety And Hazards

3-Bromo-2-methylpropene is highly flammable and harmful if swallowed or inhaled . It causes severe skin burns and eye damage . It is toxic to aquatic life with long-lasting effects .

Future Directions

3-Bromo-2-methylpropene may be used in the synthesis of alkenyl imines and in the synthesis of 2-methylpropenyl (“methallyl”) complex, Cp*Os (η 3 -allyl)Br 2 . It may also be used in a study of chiral phase transfer alkylation leading to (S)-α-alkylcysteines .

properties

IUPAC Name

3-bromo-2-methylprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Br/c1-4(2)3-5/h1,3H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USEGQJLHQSTGHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326816
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylpropene

CAS RN

1458-98-6
Record name Methallyl bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1458-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-methylpropene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
369
Citations
AO Diallo - Spectrochimica Acta Part A: Molecular Spectroscopy, 1980 - Elsevier
From analyses of ir spectra of the title compound, CH 2 C(CH 3 )CH 2 Br, it was shown that the molecular system behaves at room temperature as a mixture of three rotational isomers …
Number of citations: 14 www.sciencedirect.com
JR Durig, S Eltayeb, GA Guirgis - Journal of Raman …, 1994 - Wiley Online Library
… In order to obtain a more complete description of the molecular motions involved in the normal modes of 3bromo-2-methylpropene, we carried out a normal coordinate analysis. The …
A Pettersen, E Jørgensen… - Acta chemica …, 1990 - actachemscand.org
The title compounds, most of which were obtained by dihalocarbene addition to the corresponding alkenes, are generally reduced to dihalides in good yields. 1, 1-Dichloro-2-…
Number of citations: 9 actachemscand.org
ITA Schuquel, R Custodio, PR Oliveira… - Journal of Molecular …, 2003 - Elsevier
… Diallo [14] analysed the infrared data of the liquid phase of 3-bromo-2-methylpropene (methallyl bromide) based on the existence of three rotational isomers: s-cis, s-trans and gauche. …
Number of citations: 14 www.sciencedirect.com
RA ODERINDE - Nigerian Journal of Science, 1986 - … Press for the Science Association of …
Number of citations: 0
S Eltayeb, GA Guirgis, JR Durig - 1994 - kb.osu.edu
The Raman (3200 to $20 cm^{-1})$ and infrared (3200 to $35 cm^{-1}$) spectra of 3-bromo-2-methylpropene, $H_{2}C=C(CH_{3}) CH_{2}Br$, have been recorded for the gas and solid…
Number of citations: 0 kb.osu.edu
S Eltayeb - 1996 - elibrary.ru
… Additionally, the Raman spectra of the liquid phases for trifluoromethylisocyanate, 3-bromo-2-methylpropene and 1-bromo-2-methylpropene have been obtained and qualitative …
Number of citations: 0 elibrary.ru
S Kim, P Ho Lee - 2008 - Wiley Online Library
… generated in situ from 3-bromo-2-methylpropene and indium (… (1.5 equiv.) and 3-bromo-2-methylpropene (2.25 equiv.) … bromine atom in 3-bromo-2-methylpropene was substituted for …
R Jazzar, RD Dewhurst, JB Bourg… - Angewandte …, 2007 - Wiley Online Library
… carboxaldehyde, with lithium diisopropylamide (LDA) leads to the corresponding 1-aza-allyl anion, which readily reacts at room temperature with 3-bromo-2-methylpropene (or 3-chloro-…
Number of citations: 282 onlinelibrary.wiley.com
JEH Day, M Frederickson, C Hogg, CN Johnson… - Synlett, 2015 - thieme-connect.com
… -5-iodopyridin-4-ylamine with 3-bromo-2-methylpropene (1.1 equiv) using sodium hydride (… the use of potassium tert-butoxide and 3-bromo-2-methylpropene in THF gave the cyclisation …
Number of citations: 11 www.thieme-connect.com

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